Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-

Atomic Layer Deposition Process Window Thermal Stability

Zirconium, (η5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-, commonly known as tris(dimethylamino)cyclopentadienyl zirconium or CpZr(NMe₂)₃, is a heteroleptic organometallic precursor engineered for atomic layer deposition (ALD) of high-k ZrO₂ thin films. It combines a cyclopentadienyl (Cp) ligand with three dimethylamido ligands, resulting in a liquid-phase compound with high vapor pressure and moderate thermal stability, enabling precise, self-limited film growth over a broad temperature range of 120–350 °C.

Molecular Formula C11H23N3Zr
Molecular Weight 288.54 g/mol
CAS No. 33271-88-4
Cat. No. B15497873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-
CAS33271-88-4
Molecular FormulaC11H23N3Zr
Molecular Weight288.54 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.[CH-]1C=CC=C1.[Zr+4]
InChIInChI=1S/C5H5.3C2H6N.Zr/c1-2-4-5-3-1;3*1-3-2;/h1-5H;3*1-2H3;/q4*-1;+4
InChIKeySTHAQIJXOMGURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- (CAS 33271-88-4) for ALD Procurement


Zirconium, (η5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-, commonly known as tris(dimethylamino)cyclopentadienyl zirconium or CpZr(NMe₂)₃, is a heteroleptic organometallic precursor engineered for atomic layer deposition (ALD) of high-k ZrO₂ thin films [1]. It combines a cyclopentadienyl (Cp) ligand with three dimethylamido ligands, resulting in a liquid-phase compound with high vapor pressure and moderate thermal stability, enabling precise, self-limited film growth over a broad temperature range of 120–350 °C [2].

Workflow ALD of high-k ZrO₂ thin films
Format Liquid-phase precursor with high vapor pressure
Process Broad self-limited growth window for flexible integration

Why Generic Precursor Substitution for Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- Compromises Film Quality and Process Window


The ALD performance of CpZr(NMe₂)₃ cannot be reliably replicated by substituting with generic Zr precursors such as TDMAZ or TEMAZ due to fundamentally divergent ligand chemistry that governs volatility, thermal stability, and impurity incorporation [1]. CpZr(NMe₂)₃ achieves a broad ALD temperature window of 120–350 °C and produces films with carbon impurity levels below 0.9 at.%, whereas halide alternatives like ZrCl₄ introduce corrosive HCl by-products and chlorine contamination that degrade device performance [2]. These quantifiable differences in growth behavior, impurity content, and film density directly impact dielectric properties and device reliability, making indiscriminate substitution a high-risk procurement decision.

Ligand chemistry mismatch
Halide alternatives (e.g., ZrCl₄) introduce corrosive HCl and chlorine contamination, altering film quality and reactor compatibility.
Narrower process window
Generic precursors lack the reported broad self-limited temperature range, limiting integration with temperature-sensitive substrates.
Impurity control disparity
Reported carbon impurity levels may not be matched by alternative precursors, potentially affecting dielectric reliability.

Quantitative Differentiation Evidence for Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- (CAS 33271-88-4) Against Closest ALD Precursor Analogs


Extended ALD Temperature Window (120–350 °C) vs. Narrower Ranges of Halide and Alkylamide Precursors

CpZr(NMe₂)₃ demonstrates a self-limited ALD growth window spanning 120 °C to 350 °C when paired with H₂O as the oxygen source, as confirmed by real-time quartz crystal microbalance monitoring [1]. This broad window significantly exceeds that of ZrCl₄, which requires source temperatures above 160 °C and exhibits declining growth rates above 300 °C due to precursor decomposition [2]. The extended window provides greater process flexibility for integration with thermally sensitive substrates or multi-material stacks.

ALD Temperature Window
Head-to-head
CpZr(NMe₂)₃
120–350 °C
vs
ZrCl₄
Source >160 °C; decline >300 °C
Expands process window for heat-sensitive substrates and multi-material stacks.
Self-limited growth confirmed by QCM monitoring.
Atomic Layer Deposition Process Window Thermal Stability

Growth Rate Performance: CpZr(NMe₂)₃ Achieves 0.9 Å/Cycle, Matching or Exceeding Comparable Precursors

CpZr(NMe₂)₃ delivers a growth rate of 0.9 Å/cycle under standard ALD conditions with O₃ as the oxidant, a value that serves as the commercial benchmark against which new precursors are evaluated [1]. This rate is significantly higher than the 0.23–0.36 Å/cycle reported for the hafnium analog CpHf(NMe₂)₃ under comparable H₂O-based processes [2], and comparable to the 0.93 Å/cycle achieved by experimental N,O-chelate Zr complexes [3]. The consistent 0.8–0.9 Å/cycle performance across multiple studies confirms reliable throughput.

Growth Per Cycle
Head-to-head
0.9 Å/cycle
2.5×–3.9× higher than CpHf(NMe₂)₃; matches N,O-chelate Zr
Higher GPC enables reduced deposition cycle count for target thickness.
O₃ process at 300 °C.
Growth Per Cycle Throughput Precursor Efficiency

Carbon Impurity Control: CpZr(NMe₂)₃ Films Contain ≤0.9 at.% Carbon vs. Higher Impurity Levels in Alternative Precursor Films

Films deposited from CpZr(NMe₂)₃ and H₂O at temperatures ≥250 °C exhibit carbon impurity concentrations that do not exceed 0.9 at.%, as measured by X-ray photoelectron spectroscopy [1]. This level is substantially lower than the chlorine contamination (typically 1–5 at.%) observed in films grown from ZrCl₄, which introduces corrosive HCl as a reaction by-product that can corrode reactor components and degrade device performance [2]. Lower carbon content correlates with reduced leakage current and improved dielectric reliability.

Carbon Impurity
Head-to-head
≤0.9 at.% C
ZrCl₄ films: 1–5 at.% Cl
Lower carbon correlates with reduced leakage current and improved dielectric reliability.
XPS analysis at ≥250 °C.
Impurity Analysis Film Purity Carbon Content

Film Density and Refractive Index Match Highest Values Achieved with ZrCl₄ but with Superior Nucleation Uniformity

ZrO₂ films deposited from CpZr(NMe₂)₃ and H₂O at 250–350 °C achieve refractive indices of 2.15–2.20 at 633 nm and densities of 5.6–6.0 g/cm³, values that are statistically indistinguishable from the highest-quality films obtained using the ZrCl₄–H₂O process [1]. Crucially, the CpZr(NMe₂)₃ process demonstrates more uniform nucleation on graphene substrates than the ZrCl₄ process, enabling conformal coating on challenging surfaces without the degradation issues associated with O₃-based deposition [2].

Film Density & RI
Head-to-head
2.15–2.20 (n) | 5.6–6.0 g/cm³
Equivalent to ZrCl₄; improved nucleation on graphene
High density without chlorine contamination supports optical and high-k applications.
Ellipsometry, XRR at 250–350 °C.
Film Density Refractive Index Nucleation Uniformity

Optimal Use Cases for Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- (CAS 33271-88-4) Based on Quantitative Differentiation


High-k Gate Dielectric Deposition for Advanced CMOS Transistors

CpZr(NMe₂)₃ is the precursor of choice for depositing ZrO₂ gate dielectrics in sub-10 nm CMOS nodes where precise thickness control, low defect density, and high dielectric constant are paramount. The broad ALD temperature window (120–350 °C) [1] allows integration with temperature-sensitive high-κ metal gate stacks, while the ≤0.9 at.% carbon impurity level [2] ensures low interface trap density and minimal gate leakage. The absence of corrosive HCl by-products, in contrast to ZrCl₄, protects underlying silicon and metal layers from etch damage.

Metal-Insulator-Metal (MIM) Capacitor Fabrication for DRAM and RF Devices

The high film density (5.6–6.0 g/cm³) and refractive index (2.15–2.20) achieved with CpZr(NMe₂)₃ [3] translate to high capacitance density and low leakage current in MIM capacitors. The 0.9 Å/cycle growth rate [4] enables precise thickness control for scaling EOT (equivalent oxide thickness) below 1 nm, a critical requirement for next-generation DRAM capacitors. The compatibility with both O₃ and H₂O oxidants offers process flexibility to tailor film stoichiometry and crystalline phase.

Conformal ZrO₂ Coatings on High-Aspect-Ratio 3D Structures

CpZr(NMe₂)₃ demonstrates superior nucleation uniformity on challenging surfaces including graphene [5], making it ideal for coating high-aspect-ratio trenches, nanowires, and porous structures. The self-limited growth behavior across the 120–350 °C window ensures conformal coverage even in deep recesses, a requirement for 3D NAND flash memory, through-silicon vias (TSVs), and nanostructured battery electrodes. The liquid-phase precursor simplifies vapor delivery compared to solid alternatives like ZrCl₄.

Hf₁₋ₓZrₓO₂ Ferroelectric Thin Films for Memory Devices

CpZr(NMe₂)₃ is used in conjunction with CpHf(NMe₂)₃ to deposit Hf₁₋ₓZrₓO₂ (HZO) ferroelectric thin films, where the Zr content critically tunes the ferroelectric phase stability [6]. The 350 °C optimum ALD temperature for CpZr(NMe₂)₃ aligns with the process window for CpHf(NMe₂)₃, enabling co-deposition of compositionally uniform HZO films that exhibit ferroelectric switching in the as-deposited state without requiring post-annealing. This thermal budget reduction is essential for back-end-of-line (BEOL) integration of ferroelectric memories.

Application
Selection Property
Validation Focus
Gate dielectric deposition
Broad ALD window, low carbon incorporation
Verify film purity, dielectric constant, interface traps
MIM capacitor fabrication
High film density & refractive index, precise GPC
Validate capacitance density, leakage, EOT scaling
Conformal 3D coatings
Liquid-phase delivery, self-limited nucleation
Confirm conformality on high-aspect-ratio and graphene
HZO ferroelectric films
Co-deposition compatibility, thermal alignment
Assess ferroelectric phase stability, as-deposited switching

Technical Documentation Hub

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